molecular formula C19H33N3O3S B5624816 N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide

N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide

Cat. No. B5624816
M. Wt: 383.6 g/mol
InChI Key: MBZSNAVEGNUTMO-UHFFFAOYSA-N
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Description

The research into compounds related to "N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide" primarily focuses on their synthesis, molecular structure, and potential biological activities. These compounds often feature piperidine moieties and methoxyphenyl groups, which are common in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

Compounds with piperidine rings and methoxyphenyl groups are typically synthesized through multi-step chemical reactions, including alkylation, amidation, and ring-closure reactions. The synthesis of such compounds requires careful selection of starting materials and reaction conditions to achieve the desired structural features and functionalities (Berardi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a piperidine ring, which can be substituted at various positions to modulate the compound's properties. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms and the stereochemistry of the molecule (Khan et al., 2013).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the reactive nature of their functional groups. The presence of the methoxyphenyl and piperidine moieties influences the compound's reactivity, making it a suitable candidate for further functionalization (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug development. These properties are influenced by the molecular structure and can be tailored through chemical modifications (Hino & Sato, 1974).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the compound. For instance, the piperidine nitrogen offers basic properties, which can be exploited in reactions requiring a basic environment or in the interaction with biological targets (Prisinzano et al., 2002).

properties

IUPAC Name

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl-methylsulfamoyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O3S/c1-5-20(2)26(23,24)21(3)15-17-9-8-13-22(16-17)14-12-18-10-6-7-11-19(18)25-4/h6-7,10-11,17H,5,8-9,12-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZSNAVEGNUTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N(C)CC1CCCN(C1)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide

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